The synthesis of H-Leu-His-Leu-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The key steps involved in this synthesis include:
This synthetic approach allows for high purity and yield of the desired peptide product.
The molecular structure of H-Leu-His-Leu-OH can be described by its sequence and composition:
H-Leu-His-Leu-OH can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction .
The mechanism of action for H-Leu-His-Leu-OH involves its interaction with specific molecular targets such as enzymes or receptors. The histidine residue plays a crucial role in coordinating with metal ions, which can enhance the peptide's biological activity and stability. Additionally, the hydrophobic interactions contributed by the leucine residues influence binding affinity and specificity towards biological targets .
H-Leu-His-Leu-OH exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and potential applications in research .
H-Leu-His-Leu-OH has several scientific applications:
The versatility of this compound makes it valuable in both fundamental research and applied sciences .
The systematic IUPAC name for H-Leu-His-Leu-OH is derived from its sequence and constituent amino acids. It is designated as (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]-[(1H-imidazol-4-yl)methyl]amino]-4-methylpentanoic acid. This nomenclature precisely defines:
(CH3)2CHCH2-
side chain), while histidine is identified by its "[(1H-imidazol-4-yl)methyl]" side chain. H-
) at the N-terminal leucine and the free carboxylic acid group (-OH
) at the C-terminal leucine. The three-letter abbreviation Leu-His-Leu and single-letter code L-H-L are widely accepted shorthand notations in biochemical literature. Its structural formula is C₁₈H₃₂N₆O₄
, with an average molecular weight of 420.51 g/mol [3] [7].
Table 1: Systematic Nomenclature of H-Leu-His-Leu-OH and Related Peptides
Peptide Sequence | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
H-Leu-His-Leu-OH | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]-[(1H-imidazol-4-yl)methyl]amino]-4-methylpentanoic acid | C₁₈H₃₂N₆O₄ | 420.51 |
His-Leu-OH | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoic acid | C₁₂H₂₀N₄O₃ | 268.32 |
H-Leu-His-OH | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | C₁₂H₂₀N₄O₃ | 268.32 |
H-Leu-His-Leu-OH is referenced under several synonymous names in chemical and biochemical databases:
These variants emphasize its L-amino acid configuration and sequence order. Crucially, H-Leu-His-Leu-OH is distinct from the dipeptide His-Leu-OH (L-Histidyl-L-leucine, CAS 7763-65-7), which lacks the C-terminal leucine residue present in the tripeptide [7] [9]. Similarly, H-Leu-His-OH (L-Leucyl-L-histidine, CAS 38062-72-5) represents the N-terminal dipeptide fragment and is a separate entity [5] [6]. The CAS registry number for H-Leu-His-Leu-OH is not explicitly listed in the provided sources, but its structure is cataloged under identifiers like PubChem CID for related compounds (e.g., CID 101040130 for the longer peptide H-Leu-His-Leu-Leu-His-His-Leu-OH [2]).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7